2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol
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Overview
Description
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol typically involves the reaction of benzotriazole with appropriate phenolic compounds under controlled conditions. One common method includes the use of 1H-benzotriazole and 6-methylphenol in the presence of a suitable catalyst and solvent . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale batch processes where the reactants are combined in reactors, and the product is purified through crystallization or chromatography techniques . The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity . These interactions can inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, contributing to its antibacterial and antifungal properties .
Comparison with Similar Compounds
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol can be compared with other benzotriazole derivatives such as:
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole
- 2-(2-Hydroxy-3,5-dicumyl)benzotriazole
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and applications. The unique combination of the benzotriazole moiety with the phenolic group in this compound provides distinct properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-6-5-7-12(15(10)19)11(2)18-14-9-4-3-8-13(14)16-17-18/h3-9,11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBGGGFJNZMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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